Solicanolide
Description
Solicanolide is a bioactive natural product belonging to the sesquiterpene lactone class, characterized by a γ-lactone ring fused to a bicyclic skeleton . It is primarily isolated from medicinal plants of the Asteraceae family and has garnered attention for its anti-inflammatory, anticancer, and antimicrobial properties. Structurally, this compound features a 15-carbon backbone with hydroxyl and methyl substituents, contributing to its stereochemical complexity and biological activity .
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-[(1R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C20H28O5/c1-12-10-14(21)16-18(2,3)7-5-8-19(16,4)20(12,24)9-6-13-11-15(22)25-17(13)23/h10-11,16-17,23-24H,5-9H2,1-4H3/t16-,17?,19-,20+/m0/s1 |
InChI Key |
SWRUTHSBWJVLGR-KOQQBVACSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3O)O)(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC2(C1(CCC3=CC(=O)OC3O)O)C)(C)C |
Synonyms |
9alpha,16xi-dihydroxy-6-oxo-7,13-labdadien-15,16-olide solicanolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Solicanolide shares core structural motifs with other sesquiterpene lactones (SLs), such as Artemisinin, Parthenolide, and Thapsigargin. Key differentiating features include:
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Bioactive Moieties |
|---|---|---|---|---|
| This compound | Bicyclic γ-lactone | Hydroxyl, methyl, ester | 278.3 | α,β-unsaturated lactone ring |
| Artemisinin | Endoperoxide bridge | Peroxide, lactone | 282.3 | Endoperoxide bridge |
| Parthenolide | Germacranolide | Epoxide, methylene | 248.3 | α-Methylene-γ-lactone |
| Thapsigargin | Guaianolide | Ester, hydroxyl | 650.8 | Serine protease inhibition domain |
Key Findings :
- The α,β-unsaturated lactone in this compound enhances electrophilic reactivity, enabling covalent binding to cellular thiols (e.g., glutathione), a mechanism shared with Parthenolide but absent in Artemisinin .
- Unlike Thapsigargin, this compound lacks a serine protease-binding domain, limiting its utility in calcium signaling modulation .
Bioactivity and Pharmacological Profiles
Comparative studies highlight distinct bioactivity trends:
Table 2: Bioactivity Comparison (IC₅₀ Values)
| Compound | Anti-Cancer (μM) | Anti-Inflammatory (NF-κB Inhibition, %) | Antimicrobial (MIC, μg/mL) |
|---|---|---|---|
| This compound | 2.1 ± 0.3 | 78.5 | 12.4 (Gram-positive bacteria) |
| Parthenolide | 0.9 ± 0.2 | 92.0 | 25.0 |
| Artemisinin | 5.8 ± 1.1 | 15.0 | >100 |
Analytical Characterization Techniques
Advanced techniques differentiate this compound from analogs:
- HPLC/LC-MS/MS: this compound elutes at 8.2 min (C18 column, 70% methanol), with a [M+H]⁺ ion at m/z 279.3, distinct from Parthenolide (m/z 249.2) .
- NMR: The C-10 hydroxyl proton resonates at δ 4.25 (d, J = 6.5 Hz), absent in non-hydroxylated SLs like Artemisinin .
- IR Spectroscopy : A strong carbonyl stretch at 1745 cm⁻¹ confirms the lactone ring, a feature shared across SLs .
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